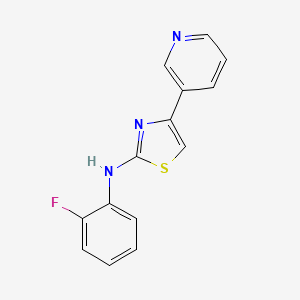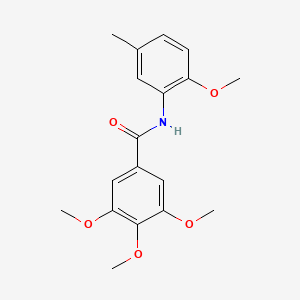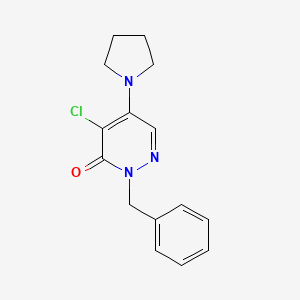
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMU is a urea derivative that has been studied for its potential use in various fields such as medicine, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. This compound has also been found to bind to certain receptors in the body, such as the adenosine receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal studies, this compound has been found to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are many potential future directions for the study of N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea. In the field of medicine, this compound could be further studied for its potential as an anti-tumor agent and as a treatment for neurological disorders. In agriculture, this compound could be studied for its potential as a herbicide and as a growth regulator for crops. In material science, this compound could be studied for its potential as a building block for the synthesis of novel materials. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various fields of scientific research.
Métodos De Síntesis
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea can be synthesized through a multi-step reaction process that involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base, followed by the reaction of the resulting intermediate with urea. This reaction process yields this compound as a white crystalline solid with a melting point of 216-218°C.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-N'-(4-methoxyphenyl)urea has been studied for its potential use in various fields of scientific research. In the field of medicine, this compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In the field of agriculture, this compound has been studied for its potential use as a herbicide and as a growth regulator for crops. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-4-12(9-14(10)16)18-15(19)17-11-5-7-13(20-2)8-6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYJKPGSTZFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)


![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)